n-カフェオイルチロシン

概要

説明

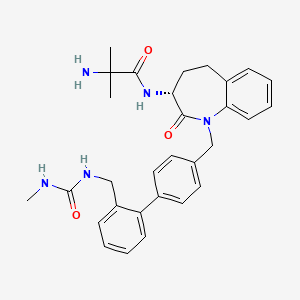

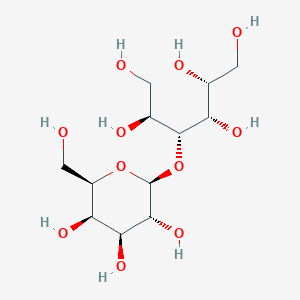

N-カフェオイルチロシンは、ヒドロキシケイ皮酸アミド類に属する天然化合物です。様々な植物に含まれており、その抗酸化作用と抗炎症作用で知られています。 この化合物は、医学や生物学など、様々な分野における潜在的な治療用途から注目を集めています .

2. 製法

合成経路と反応条件: N-カフェオイルチロシンは、カフェ酸とチロシンの反応によって合成することができます。この反応は通常、ジシクロヘキシルカルボジイミド(DCC)や4-ジメチルアミノピリジン(DMAP)などのカップリング剤を、ジクロロメタンなどの有機溶媒中で使用します。 反応は室温で行われ、生成物はカラムクロマトグラフィーで精製されます .

工業生産方法: N-カフェオイルチロシンの工業生産には、麻の殻などの植物源から化合物を抽出する方法があります。 抽出工程には、溶媒抽出、結晶化やクロマトグラフィーなどの精製工程が含まれ、純粋な化合物が得られます .

科学的研究の応用

N-Caffeoyltyramine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of antioxidant mechanisms and radical scavenging activities.

Biology: It has been studied for its role in modulating gene expression and cellular signaling pathways.

Medicine: Research has shown its potential in treating inflammatory diseases and neurodegenerative disorders.

Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties

作用機序

N-カフェオイルチロシンは、様々な分子機構を通じてその効果を発揮します。

抗酸化活性: 水素原子または電子を供与することによって、フリーラジカルを消去し、酸化ストレスを軽減します。

抗炎症活性: 炎症性サイトカインや酵素の産生を阻害することで、炎症経路を調節します。

生化学分析

Biochemical Properties

N-Caffeoyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with HNF4α, where it acts as a potent agonist. This interaction leads to the induction of lipophagy and the regulation of genes involved in lipid metabolism . Additionally, N-Caffeoyltyramine has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated cells .

Cellular Effects

N-Caffeoyltyramine exerts various effects on different cell types and cellular processes. In hepatocytes, it promotes the clearance of fat by inducing lipophagy, thereby reducing hepatic steatosis . In intestinal cells, N-Caffeoyltyramine influences the expression of genes involved in inflammatory bowel disease and Paneth cell biology . It also exhibits antioxidant activity, protecting cells from oxidative stress-induced apoptosis .

Molecular Mechanism

At the molecular level, N-Caffeoyltyramine exerts its effects through several mechanisms. It binds to HNF4α, activating this nuclear receptor and leading to the upregulation of genes involved in lipid metabolism and mitochondrial biogenesis . N-Caffeoyltyramine also inhibits the activation of the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines . Additionally, it has been shown to increase the levels of dihydroceramides, which play a role in the induction of lipophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Caffeoyltyramine have been observed to change over time. Studies have shown that N-Caffeoyltyramine remains stable and effective over extended periods when administered orally . Long-term administration of N-Caffeoyltyramine in animal models has demonstrated sustained weight loss and reduction in hepatic steatosis without any signs of toxicity . The compound’s stability and prolonged efficacy make it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-Caffeoyltyramine vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce hepatic steatosis and promote weight loss without adverse effects . At higher doses, there is a potential for toxicity, although no significant toxic effects have been reported in the studies conducted so far . The dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.

Metabolic Pathways

N-Caffeoyltyramine is involved in several metabolic pathways. It promotes fatty acid oxidation and increases mitochondrial mass and function . The compound also inhibits the conversion of dihydroceramides to ceramides, leading to the accumulation of dihydroceramides and the induction of lipophagy . These metabolic effects contribute to its therapeutic potential in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity.

Transport and Distribution

Within cells and tissues, N-Caffeoyltyramine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to target specific tissues and cells enhances its therapeutic efficacy and minimizes potential side effects.

Subcellular Localization

N-Caffeoyltyramine exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on lipid metabolism and mitochondrial biogenesis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

準備方法

Synthetic Routes and Reaction Conditions: N-Caffeoyltyramine can be synthesized through the reaction of caffeic acid with tyramine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production of N-Caffeoyltyramine involves the extraction of the compound from plant sources, such as hemp hulls. The extraction process includes solvent extraction followed by purification steps like crystallization and chromatography to obtain the pure compound .

化学反応の分析

反応の種類: N-カフェオイルチロシンは、以下のような様々な化学反応を起こします。

酸化: キノン誘導体に変換されます。

還元: 還元反応により、対応するアミン誘導体に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: キノン誘導体。

還元: アミン誘導体。

4. 科学研究における用途

N-カフェオイルチロシンは、科学研究において幅広い用途があります。

化学: 抗酸化メカニズムやラジカル消去活性の研究におけるモデル化合物として使用されます。

生物学: 遺伝子発現や細胞シグナル伝達経路の調節における役割について研究されています。

医学: 炎症性疾患や神経変性疾患の治療における可能性が示されています。

類似化合物との比較

N-カフェオイルチロシンは、その独特の構造的特徴と生物活性によって、他の類似化合物とは異なります。類似化合物には以下のようなものがあります。

N-フェルロイルチロシン: カフェ酸ではなくフェルラ酸部分を有する構造的に類似した化合物。

N-p-クマロイルチロシン: p-クマリン酸部分を有する化合物。

カンナビシンB: 麻に含まれる、異なる生物活性を有する別の生物活性化合物

これらの化合物は、いくつかの共通の特性を共有していますが、特定の生物活性や用途が異なるため、N-カフェオイルチロシンは、様々な研究や産業目的において、独特で貴重な化合物となっています。

特性

IUPAC Name |

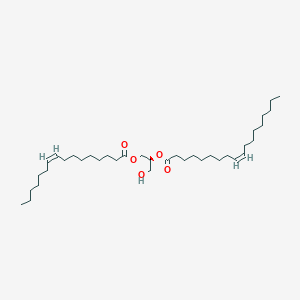

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHUQLRHTJOKTA-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-48-3, 219773-48-5 | |

| Record name | N-Caffeoyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Caffeoyltyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-CAFFEOYLTYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZ974DQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-cis-Caffeoyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)

![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1240926.png)

![1-(4-methylphenyl)-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B1240931.png)

![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)